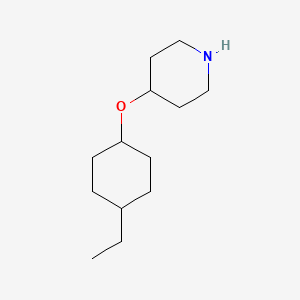![molecular formula C11H8F3NS B15302544 1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound features a trifluoroethyl group attached to a sulfanyl group, which is then bonded to the isoquinoline structure. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline typically involves the reaction of isoquinoline with 2,2,2-trifluoroethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide or tetrahydrofuran to ensure the reaction proceeds efficiently.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the trifluoroethyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its unique chemical properties make it a candidate for drug design and discovery.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline can be compared with other similar compounds, such as:
1-[(2,2,2-Trifluoroethyl)sulfanyl]acetonitrile: This compound also contains a trifluoroethyl group but is attached to an acetonitrile moiety instead of an isoquinoline structure. It has different chemical properties and applications.
1-[(2,2,2-Trifluoroethyl)sulfanyl]benzothiazole: This compound features a benzothiazole ring instead of an isoquinoline ring. It is used in different chemical and biological studies due to its distinct structure.
The uniqueness of this compound lies in its isoquinoline core, which imparts specific aromatic and electronic properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H8F3NS |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethylsulfanyl)isoquinoline |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)7-16-10-9-4-2-1-3-8(9)5-6-15-10/h1-6H,7H2 |
InChI Key |
QILBPFYYAMLBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-3-ylamino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B15302496.png)
![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)


![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)

![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)


